Receptor Selectivity: [Des-Arg9]-Bradykinin acetate vs. Bradykinin
[Des-Arg9]-Bradykinin acetate demonstrates preferential binding to the bradykinin B1 receptor over the B2 receptor, whereas bradykinin acts predominantly at B2 receptors. Quantitative binding data show that [Des-Arg9]-Bradykinin acetate binds to human B1 and B2 receptors with Ki values of 1.93 μM and 8.1 μM, respectively, yielding a 4.2-fold selectivity for B1R [1]. In contrast, bradykinin binds with high affinity to B2 receptors and exhibits minimal B1 activity [2]. This selectivity profile is critical for studies focused on B1R-mediated pathophysiology, as B1R is upregulated under inflammatory conditions while B2R is constitutively expressed [3].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Human B1R Ki = 1.93 μM; Human B2R Ki = 8.1 μM |
| Comparator Or Baseline | Bradykinin: predominant B2R agonist, negligible B1R activity |
| Quantified Difference | 4.2-fold selectivity for B1R over B2R |
| Conditions | Cloned human receptors expressed in HEK293 cells [1] |
Why This Matters
Enables selective pharmacological dissection of B1R-mediated pathways without confounding B2R activation, which is essential for inflammation and pain research where B1R is pathologically upregulated.
- [1] Hess JF, Borkowski JA, Macneil T, et al. Differential pharmacology of cloned human and mouse B2 bradykinin receptors. Mol Pharmacol. 1994;45(1):1-8. View Source
- [2] Leeb-Lundberg LM, Marceau F, Müller-Esterl W, et al. International union of pharmacology. XLV. Classification of the kinin receptor family: From molecular mechanisms to pathophysiological consequences. Pharmacol Rev. 2005;57(1):27-77. View Source
- [3] Bouthillier J, Deblois D, Marceau F. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo. Br J Pharmacol. 1987;92(2):257-264. View Source
